molecular formula C13H12N2O2 B2600767 2-(1-Benzylpyrazol-4-yl)propanedial CAS No. 957016-03-4

2-(1-Benzylpyrazol-4-yl)propanedial

Cat. No.: B2600767
CAS No.: 957016-03-4
M. Wt: 228.251
InChI Key: NTYXJBRJUXNGAD-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrazol-4-yl)propanedial is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol This compound features a pyrazole ring substituted with a benzyl group at the 1-position and a propanedial group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrazol-4-yl)propanedial typically involves the reaction of 1-benzylpyrazole with a suitable aldehyde under controlled conditions. One common method includes the use of malonaldehyde as a starting material, which reacts with 1-benzylpyrazole in the presence of a catalyst to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrazol-4-yl)propanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzylpyrazol-4-yl)propanedial has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrazol-4-yl)propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpyrazol-4-yl)acetaldehyde
  • 2-(1-Benzylpyrazol-4-yl)ethanol
  • 2-(1-Benzylpyrazol-4-yl)acetic acid

Uniqueness

2-(1-Benzylpyrazol-4-yl)propanedial is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific research applications .

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-9-13(10-17)12-6-14-15(8-12)7-11-4-2-1-3-5-11/h1-6,8-10,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXJBRJUXNGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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